molecular formula C9H13ClN2O2S B1453613 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1177349-87-9

1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1453613
CAS RN: 1177349-87-9
M. Wt: 248.73 g/mol
InChI Key: MRPCTQICMIZOMU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 . It is used in various scientific research applications .


Molecular Structure Analysis

The InChI code for 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride is 1S/C9H13ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 .

It should be stored at 4 degrees Celsius .

Scientific Research Applications

Catalyst in Synthesis Reactions

1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride has been utilized as a part of the synthesis of various organic compounds. It's been involved in the design and characterization of new ionic liquids like 1-sulfopyridinium chloride, which have been used as efficient, homogeneous, and reusable catalysts for the synthesis of complex organic molecules, such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, through tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).

Synthesis of Diverse Pyrazole-Containing Compounds

The compound has been a starting point for the synthesis of a series of pyrazole-4-sulfonyl chlorides. A convenient 2-step method starting from synthetically available 2-(benzylthio)malonaldehyde allowed for the effective multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides. These compounds are not easily accessible through other methods, making this approach particularly valuable for producing a variety of pyrazole derivatives (Sokolyuk et al., 2015).

Development of Parallel Medicinal Chemistry Protocols

1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride has also been used in the development of parallel medicinal chemistry (PMC) protocols. For example, a sulfur-functionalized aminoacrolein derivative was used for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology demonstrates the utility of this reagent in the rapid synthesis of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker et al., 2015).

Facilitation of Heterocyclic System Synthesis

The compound has been implicated in reactions that lead to the creation of new heterocyclic systems. For instance, the reaction of certain sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole resulted in the formation of complex heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014).

Safety and Hazards

1-Cyclohexyl-1H-pyrazole-4-sulfonyl chloride is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-cyclohexylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPCTQICMIZOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1177349-87-9
Record name 1-cyclohexyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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